molecular formula C19H25N5O3 B2484374 N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946324-67-0

N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No. B2484374
CAS RN: 946324-67-0
M. Wt: 371.441
InChI Key: AHJRRZHLGGWOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide often involves multi-step chemical processes, including coupling reactions and the introduction of specific functional groups to achieve the desired molecular architecture. For instance, compounds with structural similarities have been synthesized through coupling between various precursors, demonstrating the complexity and versatility of organic synthesis methods in constructing such molecules (Shahinshavali et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals the importance of specific functional groups and their arrangement for the chemical's activity and properties. For example, the structural analysis of tert-butyl 4-{3-[6-(4-meth­oxy­phen­yl)-2-methyl­pyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxyl­ate highlights the conformation of piperazine rings and the spatial arrangement of substituents, which are crucial for the molecule's interactions and functionality (Anthal et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds like N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide can be influenced by their functional groups and molecular structure. Research into analogous molecules shows a variety of chemical behaviors, including interactions with biological targets, highlighting the compound's potential for various applications based on its chemical reactivity (Lee et al., 2013).

Scientific Research Applications

1. Therapeutic Potential in Inflammation and Pain

A study by Abu‐Hashem, Al-Hussain, & Zaki (2020) explored the synthesis of novel compounds including N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide derivatives, focusing on their potential as anti-inflammatory and analgesic agents. The compounds demonstrated significant COX-2 inhibitory activity, with implications for therapeutic use in inflammation and pain management (Abu‐Hashem et al., 2020).

2. Synthesis and Chemical Properties

Shahinshavali et al. (2021) detailed an alternative synthesis route for a similar compound, highlighting the chemical flexibility and potential for varied synthesis methods. This indicates the chemical's adaptability for different therapeutic and research applications (Shahinshavali et al., 2021).

3. Radioligand Development for PET Imaging

Gao et al. (2008) synthesized carbon-11-labeled carboxamide derivatives for potential use as PET radioligands, suggesting the compound's utility in neuroimaging and receptor mapping (Gao et al., 2008).

4. Antagonism of Serotonin Receptors

García et al. (2014) explored N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs, showing potent antagonism of 5-HT1A receptors. This suggests potential application in neuropsychiatric disorder research (García et al., 2014).

5. Estrogen Receptor Binding and Anticancer Potential

Parveen et al. (2017) synthesized compounds including pyrimidine-piperazine-chromene and -quinoline conjugates, with notable estrogen receptor binding affinity and anti-proliferative activities against cancer cell lines. This points to potential applications in cancer therapy (Parveen et al., 2017).

properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-4-27-16-8-6-5-7-15(16)22-19(25)24-11-9-23(10-12-24)17-13-18(26-3)21-14(2)20-17/h5-8,13H,4,9-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJRRZHLGGWOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.